molecular formula C8H6N2O6 B1616960 Methyl 2,6-dinitrobenzoate CAS No. 42087-82-1

Methyl 2,6-dinitrobenzoate

Cat. No.: B1616960
CAS No.: 42087-82-1
M. Wt: 226.14 g/mol
InChI Key: YZRFTJSIVVNRMI-UHFFFAOYSA-N
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Description

Methyl 2,6-dinitrobenzoate is a nitroaromatic compound with the molecular formula C8H6N2O6. It is a yellow crystalline powder widely used in various fields, including medical, environmental, and industrial research. This compound is synthesized by the nitration of methyl benzoate and is known for its unique chemical properties and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

They can act as electrophiles, reacting with nucleophiles in biochemical systems

Cellular Effects

Given its chemical structure, it could potentially interact with cellular components and influence cell function

Molecular Mechanism

It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity . These hypotheses need to be tested in experimental settings.

Temporal Effects in Laboratory Settings

Information on the stability, degradation, and long-term effects of Methyl 2,6-dinitrobenzoate on cellular function in laboratory settings is currently lacking . Future studies should investigate these aspects to better understand the temporal dynamics of this compound in biological systems.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dinitrobenzoate can be synthesized from 2,6-dinitrobenzoic acid and dimethyl sulfate. The reaction typically involves the use of sodium hydrogencarbonate in acetone, with heating for 30 hours . The yield of this reaction is approximately 90% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of methyl 2,6-diaminobenzoate .

Scientific Research Applications

Methyl 2,6-dinitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antifungal properties.

    Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Methyl 3,5-dinitrobenzoate: Another nitroaromatic compound with similar chemical properties but different biological activities.

    Ethyl 3,5-dinitrobenzoate: Known for its potent antifungal activity against various Candida species.

    Propyl 3,5-dinitrobenzoate: Exhibits better biological activity profiles due to its short alkyl side chains.

Uniqueness: Methyl 2,6-dinitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRFTJSIVVNRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318881
Record name methyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42087-82-1
Record name 42087-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dinitrobenzoic acid (10.6 grams) is suspended in ether (125 ml.) at 0°C. 1-Methyl-3-p-tolyltriazine (8.2 grams) in ether (75 ml.) is added dropwise to the stirred reaction mixture in an ice bath. The reaction mixture is stirred at 0° for 1 hour and at room temperature for 1 hour. The reaction mixture is diluted to 1 l. with ether and the insoluble product collected by filtration. Recrystallization from methanol gives colorless crystals (3.65 grams, melting point 150°-151.5°). An additional 4.1 grams of product are obtained from the filtrate.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
1-Methyl-3-p-tolyltriazine
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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